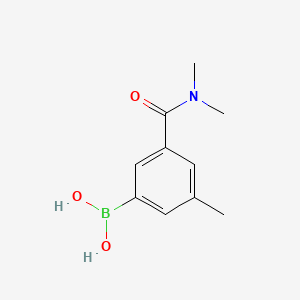

(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid

Description

(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a dimethylcarbamoyl group (-CON(CH₃)₂) at the 3-position and a methyl (-CH₃) group at the 5-position. This compound belongs to a class of arylboronic acids known for their reversible covalent interactions with diols, amines, and serine residues in enzymes, making them valuable in drug design, sensing, and materials science . The dimethylcarbamoyl group enhances hydrophobicity and may influence binding affinity to biological targets through steric and electronic effects .

Properties

IUPAC Name |

[3-(dimethylcarbamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7-4-8(10(13)12(2)3)6-9(5-7)11(14)15/h4-6,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJAQEOESIZFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)N(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylbenzoic acid and dimethylcarbamoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the dimethylcarbamoyl group.

Boronic Acid Formation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium acetate. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a key building block in these processes.

Table 1: Key Reactions Involving (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of boronic acids, including (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines while maintaining lower toxicity to healthy cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of boronic compounds against prostate cancer cells. The results showed that certain derivatives significantly reduced cell viability while sparing healthy cells, highlighting their potential as therapeutic agents in cancer treatment .

Biological Applications

Enzyme Inhibition

Boronic acids are known for their ability to interact with biological molecules. (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid can inhibit specific enzymes, making it useful in drug design for targeting disease-related pathways.

Table 2: Biological Targets and Activities

| Target Enzyme | Activity Description | Reference |

|---|---|---|

| β-lactamases | Inhibits antibiotic resistance mechanisms | |

| Kinases | Shows potential in inhibiting cancer-associated kinases |

Material Science

Sensor Development

The unique properties of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid allow it to selectively bind to diols, facilitating the development of sensors for glucose detection. This application is particularly relevant for diabetes management, where precise glucose monitoring is crucial.

Catalysis

In addition to its role in organic synthesis, this compound is employed in various catalytic processes that enhance reaction efficiency and selectivity, benefiting both academic research and industrial applications.

Mechanism of Action

The mechanism of action of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain serine or threonine residues in their active sites. The molecular pathways involved include the inhibition of proteases and other enzymes critical to various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The electron-withdrawing dimethylcarbamoyl group increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid, enhancing diol-binding capacity .

- Lipophilicity : The chloro analog (LogP ~2.5) is more lipophilic than the methyl-substituted compound (LogP ~1.8), which may affect membrane permeability in biological systems .

Binding to Carbohydrates and Enzymes

- Sialic Acid Binding : The dimethylcarbamoyl group mimics the amide functionality in 3-(propionamido)phenylboronic acid, which exhibits a high binding constant (K = 37.6 at pH 7.4) with N-acetylneuraminic acid (sialic acid) due to intramolecular B-N coordination . The methyl group at C5 in the target compound may slightly reduce binding affinity compared to the propionamido analog but retains selectivity for sialic acid over glucose .

- Protease Inhibition : Unlike aliphatic boronic acids (e.g., bortezomib, a proteasome inhibitor), arylboronic acids with carbamoyl groups exhibit reversible inhibition mechanisms. The dimethylcarbamoyl group may stabilize interactions with serine hydrolases, though activity is lower than glycylboronic acids like ixazomib .

Anticancer Potential

- Boronic acids with aryl-heterocyclic motifs (e.g., tepotinib derivatives) show antiproliferative effects via kinase inhibition . While the target compound lacks a heterocycle, its carbamoyl group may confer moderate activity against cancer cells by disrupting carbohydrate-mediated signaling .

Biological Activity

(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is characterized by its boronic acid functional group attached to a phenyl ring with a dimethylcarbamoyl substituent. This unique structure enables it to participate in various biochemical reactions, particularly in the synthesis of complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The primary mechanism of action for (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid involves:

- Transmetalation : This process is crucial in the Suzuki-Miyaura coupling reaction, where it facilitates the formation of new carbon-carbon bonds.

- Target Interactions : The compound can interact with various biomolecules, potentially leading to reversible covalent modifications that influence biological pathways.

Biological Activities

Research indicates that boronic acids, including (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid, exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated that boronic compounds can inhibit cancer cell proliferation. For instance, compounds similar to (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid were shown to decrease the viability of prostate cancer cells significantly while maintaining higher viability in healthy cells .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial and fungal species. Inhibition zones ranging from 7 mm to 13 mm were reported for different microorganisms, indicating potential as an antimicrobial agent .

- Enzyme Inhibition : Boronic acids are known for their ability to act as enzyme inhibitors. For example, they can inhibit proteasome activity, which is crucial for cancer cell survival. This mechanism is similar to that of bortezomib, a well-known boron-containing drug used in cancer therapy .

Anticancer Studies

A study involving boronic compounds similar to (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid assessed their cytotoxic effects on human prostate cancer cells (PC-3). The results indicated that treatment with these compounds reduced cell viability significantly at concentrations as low as 5 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 80 |

| 1 | 60 |

| 2 | 44 |

| 5 | 33 |

Antimicrobial Studies

In antimicrobial assessments, (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid derivatives were tested against several pathogens, including Staphylococcus aureus and Candida albicans. The growth inhibition was quantitatively measured by the diameter of inhibition zones:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Candida albicans | 9 |

Pharmacokinetics and Safety Profile

The pharmacokinetics of boronic acids suggest they are sensitive to hydrolysis under varying pH conditions. This property can influence their stability and efficacy in biological systems. Additionally, studies have indicated that while these compounds exhibit significant biological activity, their toxicity profiles must be carefully evaluated to ensure safety in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid, and how do substituents influence reaction efficiency?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize aryl halides or triflates with boronic acid precursors. The electron-withdrawing dimethylcarbamoyl group may enhance stability during cross-coupling by reducing protodeboronation .

- Protodeboronation Optimization : Adjust solvent polarity (e.g., THF vs. DMSO) and pH to stabilize the boronic acid intermediate. Substituents like methyl groups can sterically hinder undesired side reactions .

- Characterization : Confirm purity via NMR (peak ~30 ppm for trigonal boronic acids) and LC-MS to detect hydrolytic byproducts .

Q. What analytical techniques are critical for characterizing (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid and its derivatives?

- Key Techniques :

- NMR Spectroscopy : and NMR to resolve substituent effects (e.g., dimethylcarbamoyl’s deshielding of adjacent protons). NMR distinguishes boronic acid (trigonal) vs. boronate ester (tetrahedral) forms .

- HPLC-PDA/MS : Monitor hydrolytic stability under physiological conditions (pH 7.4 buffer) to assess suitability for biological assays .

- X-ray Crystallography : Resolve steric effects of the 5-methyl group on crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How does the dimethylcarbamoyl substituent modulate binding affinity in enzyme inhibition studies?

- Mechanistic Insights :

- The dimethylcarbamoyl group acts as an electron-withdrawing moiety, increasing the boronic acid’s Lewis acidity, which enhances covalent interactions with catalytic serine residues in β-lactamases or proteases .

- Competitive Binding Assays : Compare inhibition constants () of the target compound against analogs lacking the dimethylcarbamoyl group. Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .

- Computational Docking : MD simulations reveal steric compatibility with hydrophobic enzyme pockets (e.g., the OXA-48 β-lactamase active site) .

Q. How can researchers resolve contradictions in pH-dependent binding data for boronic acid-biomolecule interactions?

- Experimental Design :

- pH Titration Studies : Use NMR to track boronic acid/ester equilibria with diol-containing biomolecules (e.g., sialic acid) across pH 6–7. Anomalous binding profiles (e.g., decreased at high pH) may indicate intramolecular B–N coordination .

- Control Experiments : Compare binding with structurally similar boronic acids (e.g., 3,5-di-(trifluoromethyl)phenylboronic acid) to isolate substituent effects .

- Buffer Optimization : Include chelating agents (e.g., EDTA) to rule out metal-mediated binding artifacts .

Q. What strategies mitigate protodeboronation during the synthesis of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid derivatives?

- Troubleshooting :

- Protecting Groups : Use pinacol esters to stabilize the boronic acid during harsh reactions (e.g., alkylation). Deprotect with mild acidic conditions (e.g., HCl in dioxane) .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PBu)) for Suzuki couplings to minimize base-induced degradation .

- Low-Temperature Workup : Quench reactions at 0°C and purify via silica gel chromatography with deoxygenated solvents to prevent oxidation .

Q. How can computational methods predict the reactivity of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid in catalytic cycles?

- Modeling Approaches :

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The methyl group may sterically hinder transmetalation in cross-coupling reactions .

- Transition State Analysis : Simulate boronate ester formation with diols to identify rate-limiting steps (e.g., tetrahedral intermediate stabilization) .

- Machine Learning : Train models on existing boronic acid reactivity datasets to predict optimal reaction conditions (e.g., solvent, temperature) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrolytic stability of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid in aqueous media?

- Root Causes :

- pH Variability : Hydrolysis rates differ significantly at pH <7 (boronic acid dominant) vs. pH >8 (boronate ester formation). Studies using unbuffered solutions may report inconsistent degradation half-lives .

- Counterion Effects : Sodium or potassium ions in buffer systems can stabilize tetrahedral boronate intermediates, artificially enhancing stability .

- Validation : Conduct parallel stability assays in PBS (pH 7.4) and citrate (pH 5.0) buffers with LC-MS monitoring to replicate physiological and acidic conditions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| NMR Shift | ~30 ppm (trigonal form) | |

| Hydrolytic Half-life (pH 7.4) | 12–24 hours (varies with substituents) | |

| Inhibition Constant () | 0.5 µM (vs. OXA-48 β-lactamase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.